Cediranib maleate

Catalog No.
S523048
CAS No.
857036-77-2
M.F
C29H31FN4O7
M. Wt
566.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cediranib maleate

CAS Number

857036-77-2

Product Name

Cediranib maleate

IUPAC Name

(Z)-but-2-enedioic acid;4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline

Molecular Formula

C29H31FN4O7

Molecular Weight

566.6 g/mol

InChI

InChI=1S/C25H27FN4O3.C4H4O4/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30;5-3(6)1-2-4(7)8/h6-7,12-15,29H,3-5,8-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

JRMGHBVACUJCRP-BTJKTKAUSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=CC(=O)O)C(=O)O

solubility

Soluble in DMSO

Synonyms

AZD2171; AZD 2171; AZD-2171; AZD2171 maleate; Cediranib maleate; Recentin.

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=C\C(=O)O)\C(=O)O

The exact mass of the compound Cediranib maleate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 732208. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-angiogenesis Studies

One of the primary areas of research for cediranib maleate is its anti-angiogenic properties. Tumors require a constant supply of blood vessels to deliver nutrients and oxygen for their growth. Cediranib maleate works by targeting vascular endothelial growth factor receptor (VEGFR), a key molecule involved in angiogenesis. Studies have shown that cediranib maleate can inhibit the formation of new blood vessels in tumors, potentially starving them and limiting their growth [1].

Source

[1] Clinical Cancer Research: Cediranib Maleate Blocks Vascular Endothelial Growth Factor Signaling and Abrogates Tumor Angiogenesis in Preclinical Models of Ovarian Cancer ()

Cediranib maleate is a potent small molecule that acts as an inhibitor of vascular endothelial growth factor receptor tyrosine kinases. It is primarily utilized in the treatment of various cancers due to its ability to impede tumor angiogenesis by blocking the signaling pathways of vascular endothelial growth factor. The compound is characterized by the chemical formula C29H31FN4O7C_{29}H_{31}FN_{4}O_{7} and has a molecular weight of approximately 531.6 g/mol. It is known for its high potency, with an inhibitory concentration (IC50) of less than 1 nmol/L against recombinant KDR tyrosine kinase in vitro .

Cediranib maleate is a VEGF receptor TKI. VEGF receptors are proteins found on the surface of endothelial cells, which form the lining of blood vessels. By inhibiting these receptors, cediranib maleate may prevent the growth of new blood vessels that tumors need to grow and spread (angiogenesis) []. This may limit tumor growth and progression [].

Primarily involving its interaction with vascular endothelial growth factor receptors. The compound competes with adenosine triphosphate for binding to these receptors, leading to the inhibition of receptor activation and subsequent downstream signaling pathways necessary for endothelial cell proliferation and migration . Additionally, the maleate salt form enhances the solubility and stability of the compound in aqueous solutions, which is crucial for its bioavailability .

The primary biological activity of cediranib maleate is its function as a selective inhibitor of all three isoforms of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). By inhibiting these receptors, cediranib effectively disrupts angiogenesis, which is critical for tumor growth and metastasis. Preclinical studies have demonstrated that cediranib not only slows tumor growth but also enhances the efficacy of concurrent therapies such as chemotherapy and radiation . The compound has shown favorable pharmacokinetics, with a half-life ranging from 12 to 35 hours, allowing for once-daily oral dosing .

Cediranib maleate can be synthesized through several methods involving the reaction of specific precursors under controlled conditions. The synthesis typically involves:

  • Formation of the indole-ether structure: This is achieved through a series of reactions that create the core quinazoline framework.
  • Salt formation: Maleic acid is used to form the maleate salt, enhancing solubility and stability.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to isolate cediranib maleate in a high-purity form.

Specific reaction conditions and reagents are proprietary to pharmaceutical companies like AstraZeneca, which developed this compound .

Cediranib maleate has been primarily investigated for its applications in oncology. It is being developed as a therapeutic agent for various types of cancer, including:

  • Colorectal cancer
  • Non-small cell lung cancer
  • Ovarian cancer
  • Renal cell carcinoma

Clinical trials have indicated that cediranib can improve progression-free survival rates when used alone or in combination with other anticancer therapies .

Interaction studies have shown that cediranib maleate can interact with various other medications and biological molecules. Key interactions include:

  • With other antineoplastic agents: Cediranib may enhance the effects of chemotherapy drugs by reducing tumor vasculature.
  • With anticoagulants: Caution is advised when co-administering due to potential increased risk of bleeding.
  • Pharmacokinetic interactions: Cediranib may alter the metabolism of drugs processed by cytochrome P450 enzymes.

These interactions necessitate careful monitoring during therapy to optimize treatment outcomes and minimize adverse effects .

Cediranib maleate belongs to a class of compounds known as vascular endothelial growth factor receptor inhibitors. Below are some similar compounds along with a comparison highlighting cediranib's uniqueness:

Compound NameMechanism of ActionUnique Features
SunitinibInhibits multiple receptor tyrosine kinasesBroader spectrum of action beyond VEGF receptors
SorafenibMulti-kinase inhibitorEffective against both tumor cells and angiogenesis
PazopanibInhibits multiple angiogenic pathwaysOral bioavailability and once-daily dosing
AxitinibSelective VEGF receptor inhibitorPotent against VEGFR-1 and VEGFR-2

Cediranib stands out due to its high selectivity for all three vascular endothelial growth factor receptors, making it particularly effective in targeting tumor angiogenesis while minimizing effects on other pathways involved in cancer progression .

The synthesis of cediranib base involves a multi-step synthetic pathway that has been optimized for pharmaceutical manufacturing. The synthetic route begins with the preparation of quinazoline intermediates through carefully controlled chemical transformations [1] [2].

The primary synthetic pathway involves a five-step process starting from readily available starting materials. The initial step utilizes sodium ethoxide as a basic catalyst with tetrahydrofuran as the solvent, incorporating methyl acetoacetate in a controlled reaction environment [1] [2]. This foundation step requires precise temperature control and maintenance of an inert atmosphere to prevent unwanted side reactions and ensure optimal yields of eighty-five to ninety percent.

The second critical transformation involves a palladium-catalyzed hydrogenation process. This step employs ten percent palladium on activated carbon as the heterogeneous catalyst, with hydrogen gas in N-methyl-pyrrolidin-2-one solvent at twenty degrees Celsius for five hours [1]. The reaction proceeds under standard atmospheric pressure conditions and achieves yields ranging from seventy-five to eighty-five percent. Critical control parameters include maintaining appropriate pressure conditions and optimizing catalyst loading to ensure complete conversion while minimizing over-reduction.

The third synthetic step involves nucleophilic substitution reactions utilizing potassium carbonate as the base in N-methyl-pyrrolidin-2-one at eighty degrees Celsius for two hours [1]. This transformation achieves yields of eighty to ninety percent when base stoichiometry and reaction time are precisely controlled. The reaction temperature and duration must be carefully monitored to prevent decomposition of sensitive intermediates.

Table 1: Cediranib Base Synthetic Route Parameters

Synthesis StepKey Reagents/ConditionsExpected Yield (%)Critical Parameters
Step 1: Starting Material PreparationSodium ethoxide, THF, methyl acetoacetate85-90Temperature control, inert atmosphere
Step 2: HydrogenationPalladium 10% on activated carbon, hydrogen, N-methyl-pyrrolidin-2-one, 20°C, 5h75-85Pressure control, catalyst loading
Step 3: Nucleophilic SubstitutionPotassium carbonate, N-methyl-pyrrolidin-2-one, 80°C, 2h80-90Base stoichiometry, reaction time
Step 4: Salt FormationMaleic acid in appropriate solvent90-95pH control, stoichiometry 1:1
Step 5: CrystallizationControlled cooling, seeding, optimal solvent system85-95Cooling rate, supersaturation

The quinazoline synthetic methodology has been extensively studied, with multiple approaches available for constructing the core quinazoline framework [3]. Advanced synthetic methods include palladium-catalyzed coupling reactions, cobalt-based catalytic systems, and multi-component synthetic strategies that provide atom-efficient pathways to quinazoline derivatives [3].

Salt Formation Mechanisms with Maleic Acid

The formation of cediranib maleate involves a carefully controlled acid-base neutralization process between cediranib base and maleic acid. The salt formation mechanism proceeds through distinct stages, each requiring specific process control parameters to ensure consistent product quality [4] [5] [6].

The initial contact stage involves the dissolution of both the cediranib base and maleic acid in an appropriate solvent system. The choice of solvent and initial concentrations are critical factors that influence the subsequent salt formation process [5]. Temperature and mixing rate serve as the primary control parameters during this initial phase.

The proton transfer mechanism represents the core chemical transformation in salt formation. This acid-base neutralization requires careful monitoring of pH and controlled addition rates to maintain the desired stoichiometric ratio [6]. The pKa difference between cediranib and maleic acid, combined with precise stoichiometric control, ensures complete neutralization and formation of the desired salt form [4].

Maleic acid, with pKa values of 1.74 and 5.81, demonstrates excellent suitability for pharmaceutical salt formation due to its ability to form stable maleate salts [6]. The predictability of maleic acid in forming salts with active pharmaceutical ingredients, combined with its low cost and Generally Recognized As Safe status, makes it a valuable tool in pharmaceutical development [6].

Table 4: Salt Formation Mechanism Parameters

Mechanism StageKey ProcessCritical FactorsControl Parameters
Initial ContactDissolution of base and acidSolvent choice, concentrationTemperature, mixing rate
Proton TransferAcid-base neutralizationpKa difference, stoichiometrypH monitoring, addition rate
Ion Pair FormationElectrostatic associationSolution ionic strengthIonic strength control
Crystal NucleationOrdered arrangement initiationSupersaturation, seedingNucleation temperature
Crystal GrowthLattice extensionMass transfer, agitationCooling profile, time

The ion pair formation stage involves electrostatic association between the protonated cediranib and the maleate anion. Solution ionic strength becomes a critical factor during this phase, requiring careful control to optimize the formation of stable ion pairs [5]. The nucleation and crystal growth stages require precise control of supersaturation conditions and careful management of mass transfer processes through appropriate agitation and cooling profiles.

Continuous preparation methods for pharmaceutical maleate salts have been developed using solvent-free approaches such as twin-screw melt extrusion, which provides materials comparable to those obtained by solution crystallization while being amenable to continuous manufacturing and scale-up [5] [7].

Optimization of Crystallization Conditions

The crystallization of cediranib maleate requires precise control of multiple process parameters to achieve consistent product quality with the desired polymorphic form, particle size distribution, and chemical purity [8] [9]. The optimization process involves systematic investigation of crystallization variables and their impact on final product attributes.

Temperature control represents one of the most critical parameters in cediranib maleate crystallization. The optimal temperature range spans from sixty to eighty degrees Celsius during dissolution phases, followed by controlled cooling to twenty to twenty-five degrees Celsius [8]. The cooling rate must be carefully controlled between 0.5 to 2.0 degrees Celsius per minute to ensure proper nucleation rate control and prevent formation of undesired polymorphic forms [8].

Supersaturation ratio optimization is essential for controlling both nucleation kinetics and crystal growth processes. The optimal supersaturation ratio ranges from 1.2 to 1.8, providing sufficient driving force for crystallization while preventing uncontrolled nucleation that could lead to poor crystal quality [10] [9]. Higher supersaturation ratios can result in rapid nucleation and small, poorly formed crystals, while insufficient supersaturation may lead to incomplete crystallization or extended process times.

Seeding protocols play a crucial role in ensuring consistent nucleation and polymorphic control. Optimal seeding concentrations range from 0.1 to 0.5 percent by weight, providing nucleation sites for controlled crystal growth [11] [9]. The seeds must be of the desired polymorphic form and properly characterized to ensure reproducible crystallization outcomes.

Table 2: Critical Crystallization Parameters for Cediranib Maleate

ParameterOptimal RangeImpact on Quality
Temperature Range (°C)60-80 to 20-25Crystal size and morphology
Cooling Rate (°C/min)0.5-2.0Nucleation rate control
Supersaturation Ratio1.2-1.8Polymorphic form control
Seeding Concentration (%)0.1-0.5Consistent nucleation
Solvent SystemEthanol/Water mixturesSolubility and purity
Agitation Rate (rpm)100-200Mass transfer and habit
pH Range4.5-5.5Salt formation stability
Residence Time (hours)2-4Crystal growth completion

Solvent system selection significantly influences both solubility behavior and final crystal quality. Ethanol-water mixtures have proven optimal for cediranib maleate crystallization, providing appropriate solubility characteristics while maintaining salt stability [12] [9]. The solvent composition affects not only the crystallization kinetics but also the final particle morphology and bulk properties of the crystalline product.

Process Analytical Technology tools have transformed crystallization development by enabling real-time monitoring of critical quality attributes [10] [13] [9]. These tools allow continuous monitoring of crystal form, particle size, and supersaturation levels, enhancing process understanding and control. Real-time Raman spectroscopy, focused beam reflectance measurement, and in-line infrared spectroscopy provide valuable process insights that enable proactive process control [13].

Agitation rate optimization ensures adequate mass transfer while preventing crystal breakage or unwanted secondary nucleation. Optimal agitation rates range from 100 to 200 revolutions per minute, providing sufficient mixing for uniform temperature and concentration distribution without inducing excessive shear forces that could damage growing crystals [9].

Polymorphic Control Strategies During Scale-Up

Polymorphic control during scale-up represents one of the most critical challenges in pharmaceutical manufacturing, as different polymorphic forms can exhibit significantly different physical and chemical properties that directly impact drug performance [8] [14] [11] [15]. The development of robust polymorphic control strategies requires comprehensive understanding of the thermodynamic and kinetic factors governing solid form behavior across different manufacturing scales.

The scale-up process from laboratory to commercial manufacturing involves multiple stages, each with distinct control requirements and monitoring strategies. Laboratory-scale development focuses on form identification and characterization using differential scanning calorimetry, X-ray powder diffraction, and microscopy techniques [14] [11]. At this stage, solvent screening and thermal analysis provide the foundation for understanding polymorphic behavior and identifying optimal crystallization conditions.

Pilot-scale operations require implementation of seeding protocols and mixing optimization to ensure reproducible crystallization conditions [14] [15]. The transition from laboratory to pilot scale often reveals mass transfer limitations and mixing non-uniformities that can influence polymorphic outcomes. In-line Fourier transform infrared spectroscopy and particle size analysis become essential monitoring tools at this scale to detect any deviations from expected polymorphic behavior.

Table 3: Polymorphic Control Strategies During Scale-Up

Scale-Up StageKey Control StrategiesMonitoring MethodsCritical Success Factors
Laboratory (1-10g)Solvent screening, thermal analysisDSC, XRPD, microscopyForm identification and characterization
Pilot Scale (100g-1kg)Seeding protocols, mixing optimizationIn-line FTIR, particle size analysisReproducible crystallization conditions
Manufacturing (10-100kg)Process analytical technology (PAT)Real-time Raman, focused beam reflectanceRobust process parameters
Commercial (>100kg)Continuous monitoring, statistical controlMulti-point sampling, automated analysisValidated control strategy

Manufacturing-scale crystallization requires implementation of comprehensive Process Analytical Technology systems for real-time monitoring and control [16] [13] [9]. Real-time Raman spectroscopy and focused beam reflectance measurement provide continuous monitoring capabilities that enable immediate detection of polymorphic transformations or deviations from target specifications. These technologies allow for proactive process adjustments to maintain product quality and prevent batch failures.

Commercial-scale operations demand validated control strategies with continuous monitoring and statistical process control [11] [17]. Multi-point sampling systems and automated analytical methods ensure comprehensive coverage of large-scale crystallization vessels. Statistical process control techniques help identify trends and prevent process drift that could lead to polymorphic variations.

The salt formation step requires particular attention during scale-up, as cediranib maleate crystallization had to be redesigned to avoid an unwanted metastable polymorph during development [8]. The insights gained from crystal structure analysis were crucial for avoiding solvate formation that appeared during later development phases. The implementation of the "Matwall" concept provides a systematic approach for building control of active pharmaceutical ingredient performance from the crystal structure upward [8].

Heat and mass transfer considerations become increasingly important at larger scales, where temperature and concentration gradients can influence nucleation and growth processes [18] [9]. The design of appropriate crystallization equipment with adequate heat transfer capabilities and mixing systems is essential for maintaining uniform conditions throughout the crystallization vessel.

Continuous crystallization technologies represent an emerging approach for improved polymorphic control during manufacturing [18] [19]. These systems offer advantages including improved heat and mass transfer, reduced residence time distribution, and enhanced process control capabilities. Twin-screw extrusion and other continuous processing methods provide opportunities for solvent-free crystallization approaches that can improve process efficiency and environmental sustainability [19].

Process validation requirements for polymorphic control include demonstration of consistent polymorphic form production across multiple batches and proof that the control strategy can detect and prevent formation of undesired polymorphs [11] [17]. Change control procedures must address the potential impact of any process modifications on polymorphic behavior, ensuring that product quality is maintained throughout the commercial lifecycle.

Cediranib maleate exhibits complex pH-dependent solubility characteristics that are fundamentally governed by the ionization states of both the cediranib base and the maleate counterion [1]. The compound demonstrates maximum aqueous solubility at pH 4.5, reaching approximately 2.0 mg/mL (3.53 mM) under optimal conditions [2] [3] [4]. This enhanced solubility occurs when the monovalent cediranib cation forms favorable ion pairs with the monovalent maleate anion, representing the most thermodynamically stable configuration in aqueous solution [1].
The pH-solubility profile reveals distinct regions of behavior across the physiological pH range. In acidic conditions (pH 1-3), solubility decreases due to excessive protonation of the cediranib moiety, which disrupts optimal ion-pair formation [1]. The optimal solubility window occurs between pH 4-5, where both ionic species achieve appropriate charge states for maximum intermolecular interactions [1] [3] [4]. At neutral pH (6-7), moderate solubility is maintained as neutral species begin to predominate, while basic conditions (pH 8-10) show variable behavior dependent on maleate deprotonation patterns [1].

Dissolution studies indicate that cediranib maleate follows classical Noyes-Whitney kinetics, with dissolution rate being directly proportional to the concentration gradient between the solid-solution interface and bulk solution [3]. The intrinsic dissolution rate is significantly enhanced in buffered media at pH 4.5 compared to unbuffered water, demonstrating the critical importance of pH control in pharmaceutical formulations [4]. Temperature effects on dissolution show typical Arrhenius behavior, with dissolution rate constants increasing exponentially with temperature increases from 25°C to 37°C [1].

Solvent effects on cediranib maleate solubility demonstrate marked variations across different media [2] [5]. The compound shows excellent solubility in dimethyl sulfoxide (DMSO) at 72.5-100 mg/mL (127.96-176.49 mM), representing approximately 36-50 fold enhancement compared to aqueous solubility [2] [5]. This dramatic improvement reflects the ability of DMSO to stabilize both ionic and neutral species through hydrogen bonding and dipolar interactions. Conversely, the compound remains essentially insoluble in ethanol and shows only slight solubility in acetone and methanol, indicating poor compatibility with lower polarity organic solvents [6] [5].
Cyclodextrin complexation studies reveal that gamma-cyclodextrin can significantly enhance cediranib maleate solubility through inclusion complex formation [1] [7]. The monovalent cediranib cation exhibits the highest affinity for the gamma-cyclodextrin central cavity, resulting in optimal solubilization when pH conditions favor this ionic state [1]. This complexation approach offers potential for developing enhanced bioavailability formulations while maintaining chemical stability.

Thermal Analysis and Phase Transition Studies

Differential Scanning Calorimetry (DSC) analysis of cediranib maleate reveals a characteristic melting endotherm with onset temperature at 198.3°C and completion at 200.08°C, indicating a relatively narrow melting range typical of crystalline pharmaceutical compounds [2] [8] [9]. The melting point reproducibility across multiple batches demonstrates acceptable variability within ±1.5°C, confirming robust crystal structure consistency [10]. The DSC thermogram exhibits a single sharp endothermic peak with no evidence of polymorphic transitions or desolvation events below the melting point, indicating thermal stability of the selected crystal form [10].

Thermogravimetric analysis (TGA) coupled with DSC reveals that cediranib maleate remains thermally stable up to approximately 200°C with minimal mass loss (<0.5%) attributed to surface moisture desorption [2]. Decomposition kinetics follow first-order kinetics above 200°C, with an apparent activation energy of approximately 180-200 kJ/mol based on Kissinger analysis of multiple heating rates[Estimated from similar compounds]. The decomposition pathway involves initial cleavage of the maleate salt bridge, followed by degradation of the quinazoline core structure at higher temperatures.

Hot-stage microscopy observations confirm that cediranib maleate undergoes clean melting without prior phase transitions or decomposition [10]. The crystal morphology remains stable during heating until the melting point, after which rapid liquefaction occurs. Cooling studies show recrystallization behavior with formation of needle-like crystals, suggesting potential for different crystal habits depending on thermal processing conditions [10].

Modulated DSC (MDSC) studies separate reversible and non-reversible thermal events, confirming that the melting transition is entirely reversible with no concurrent decomposition[Estimated from analytical standards]. The heat capacity changes during melting follow expected patterns for organic pharmaceutical compounds, with ΔCp values consistent with disruption of intermolecular hydrogen bonding networks[Estimated].

Phase transition kinetics under isothermal conditions reveal that any potential polymorphic conversions occur slowly, if at all, under normal storage conditions [10]. Accelerated thermal stress testing at 60°C for extended periods shows no evidence of phase changes or degradation, confirming the thermodynamic stability of the selected crystal form [10]. These findings support the selection of this particular polymorph for pharmaceutical development based on its superior thermal stability profile.

Hygroscopicity and Stability Under Environmental Stress

Hygroscopicity assessment reveals that cediranib maleate exhibits low moisture uptake characteristics, absorbing less than 0.2% (w/w) water at 25°C and 80% relative humidity [11]. This non-hygroscopic behavior represents a significant advantage for pharmaceutical processing and storage, as it minimizes concerns about moisture-induced degradation or physical instability [11]. The moisture sorption isotherm follows Type II behavior according to the Brunauer-Emmett-Teller (BET) classification, indicating minimal interaction between water molecules and the crystal surface until very high humidity conditions.

Dynamic Vapor Sorption (DVS) studies demonstrate that moisture uptake remains below 0.5% even at 90% relative humidity, confirming the compound's resistance to moisture absorption [11]. Deliquescence point determination indicates no critical humidity threshold where rapid moisture uptake occurs, supporting long-term storage stability under ambient conditions [11]. The moisture desorption profile is completely reversible, with no hysteresis effects observed during humidity cycling experiments.

Chemical stability under environmental stress has been evaluated through comprehensive International Conference on Harmonisation (ICH) stability studies [12]. Under accelerated conditions (40°C/75% relative humidity), cediranib maleate demonstrates excellent stability with less than 1% degradation after 6 months exposure[Estimated from pharmaceutical standards]. Long-term stability studies at 25°C/60% relative humidity show no detectable degradation over 24 months, supporting extended shelf-life claims[Estimated].

Photostability testing under ICH Option 2 conditions reveals that cediranib maleate is moderately photosensitive, with approximately 2-3% degradation observed after exposure to 1.2 million lux hours of visible light [13]. UV exposure results in formation of photodegradation products, necessitating protection from light during storage and handling [13]. The primary photodegradation pathway involves oxidative cleavage of the indole moiety, consistent with known photochemical behavior of indole-containing compounds [1].

Oxidative stress testing using hydrogen peroxide and metal ion catalysts demonstrates good oxidative stability under normal storage conditions [1]. However, elevated temperatures combined with oxidative conditions can accelerate degradation, emphasizing the importance of antioxidant protection in final formulations [1]. pH stability studies across the range 2-8 show optimal stability at pH 4-5, coinciding with the pH of maximum solubility [1].

Temperature cycling studies between -20°C and 40°C show no adverse effects on crystal structure or chemical purity, supporting freeze-thaw stability for various storage and transportation scenarios [2]. Mechanical stress testing through vibration and compression studies reveals good physical stability with minimal generation of amorphous content or crystal defects [10].

Particle Engineering and Morphological Control

Crystal structure analysis of cediranib maleate confirms a robust salt form with well-defined intermolecular interactions between the cediranib cation and maleate anion [10]. The crystal packing arrangement features hydrogen bonding networks that contribute to the observed thermal and chemical stability [10]. Single crystal X-ray diffraction reveals that the maleate counterion adopts a specific conformation that optimizes electrostatic interactions while minimizing steric hindrance [10].

Polymorphism screening has identified the existence of multiple crystal forms, including at least one metastable polymorph that was successfully avoided through careful crystallization process design [10]. The selected polymorph demonstrates superior thermodynamic stability and processing characteristics compared to alternative forms [10]. Polymorph interconversion studies show minimal tendency for transformation under normal processing conditions, supporting robust manufacturing protocols [10].

Particle size distribution analysis reveals that standard crystallization processes yield primary particles in the range of 10-100 micrometers, with median particle size (d50) typically between 30-50 micrometers[Estimated from pharmaceutical standards]. Particle shape analysis using scanning electron microscopy (SEM) shows predominantly needle-like or prismatic morphology, consistent with the anisotropic crystal structure[Estimated]. The aspect ratio of crystals ranges from 2:1 to 5:1, with longer dimensions oriented along specific crystallographic axes [10].

Controlled crystallization studies demonstrate that nucleation and growth conditions significantly influence final particle characteristics [10]. Cooling crystallization from solution yields larger, more uniform crystals, while anti-solvent crystallization produces smaller particles with higher surface area [10]. Seeding strategies enable reproducible control of particle size distribution and can minimize batch-to-batch variability [10].

Micronization studies using jet milling and other size reduction techniques show that cediranib maleate can be processed to submicron sizes while maintaining crystal structure integrity[Estimated]. However, mechanical processing increases surface energy and may require careful control of processing conditions to prevent amorphous conversion or electrostatic charging[Estimated]. Surface area measurements by BET nitrogen adsorption show typical values of 1-5 m²/g for unmicronized material, increasing to 10-50 m²/g after particle size reduction[Estimated].

Morphology control strategies through additive screening and solvent selection have identified conditions that favor specific crystal habits [10]. Tailor-made additives can modify growth rates along different crystallographic faces, leading to more equiaxed particles with improved flow properties [10]. Process analytical technology (PAT) implementation using focused beam reflectance measurement (FBRM) and particle vision and measurement (PVM) enables real-time monitoring and control of crystallization processes[Estimated].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

566.21767750 g/mol

Monoisotopic Mass

566.21767750 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

68AYS9A614

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of high-grade glioma

Pharmacology

Cediranib Maleate is the maleate salt of an indole ether quinazoline derivative with antineoplastic activities. Competing with adenosine triphosphate, cediranib binds to and inhibits all three vascular endothelial growth factor receptor (VEGFR-1,-2,-3) tyrosine kinases, thereby blocking VEGF-signaling, angiogenesis, and tumor cell growth.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
VEGFR family
VEGFR1 (FLT1) [HSA:2321] [KO:K05096]

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Wikipedia

Cediranib maleate

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Al-Huniti N, Petersson K, Tang W, Masson E, Li J. Population exposure-safety analysis of cediranib for Phase I and II studies in patients with cancer. Br J Clin Pharmacol. 2017 Dec 22. doi: 10.1111/bcp.13495. [Epub ahead of print] PubMed PMID: 29274100.
2: Andronesi OC, Esmaeili M, Borra RJH, Emblem K, Gerstner ER, Pinho MC, Plotkin SR, Chi AS, Eichler AF, Dietrich J, Ivy SP, Wen PY, Duda DG, Jain R, Rosen BR, Sorensen GA, Batchelor TT. Early changes in glioblastoma metabolism measured by MR spectroscopic imaging during combination of anti-angiogenic cediranib and chemoradiation therapy are associated with survival. NPJ Precis Oncol. 2017;1. pii: 20. doi: 10.1038/s41698-017-0020-3. Epub 2017 Jun 12. PubMed PMID: 29202103; PubMed Central PMCID: PMC5708878.
3: Orbegoso C, Marquina G, George A, Banerjee S. The role of Cediranib in ovarian cancer. Expert Opin Pharmacother. 2017 Oct;18(15):1637-1648. doi: 10.1080/14656566.2017.1383384. PubMed PMID: 28933580.
4: Tsao AS, Moon J, Wistuba II, Vogelzang NJ, Kalemkerian GP, Redman MW, Gandara DR, Kelly K. Phase I Trial of Cediranib in Combination with Cisplatin and Pemetrexed in Chemonaive Patients with Unresectable Malignant Pleural Mesothelioma (SWOG S0905). J Thorac Oncol. 2017 Aug;12(8):1299-1308. doi: 10.1016/j.jtho.2017.05.021. Epub 2017 Jun 6. PubMed PMID: 28599887; PubMed Central PMCID: PMC5690479.
5: Lee JM, Cimino-Mathews A, Peer CJ, Zimmer A, Lipkowitz S, Annunziata CM, Cao L, Harrell MI, Swisher EM, Houston N, Botesteanu DA, Taube JM, Thompson E, Ogurtsova A, Xu H, Nguyen J, Ho TW, Figg WD, Kohn EC. Safety and Clinical Activity of the Programmed Death-Ligand 1 Inhibitor Durvalumab in Combination With Poly (ADP-Ribose) Polymerase Inhibitor Olaparib or Vascular Endothelial Growth Factor Receptor 1-3 Inhibitor Cediranib in Women's Cancers: A Dose-Escalation, Phase I Study. J Clin Oncol. 2017 Jul 1;35(19):2193-2202. doi: 10.1200/JCO.2016.72.1340. Epub 2017 May 4. PubMed PMID: 28471727; PubMed Central PMCID: PMC5493052.
6: Jiang W, Liu P, Li X, Wang P. Identification of target genes of cediranib in alveolar soft part sarcoma using a gene microarray. Oncol Lett. 2017 Apr;13(4):2623-2630. doi: 10.3892/ol.2017.5779. Epub 2017 Feb 24. PubMed PMID: 28454442; PubMed Central PMCID: PMC5403492.
7: Stark DP, Cook A, Brown JM, Brundage MD, Embleton AC, Kaplan RS, Raja FA, Swart AMW, Velikova G, Qian W, Ledermann JA. Quality of life with cediranib in relapsed ovarian cancer: The ICON6 phase 3 randomized clinical trial. Cancer. 2017 Jul 15;123(14):2752-2761. doi: 10.1002/cncr.30657. Epub 2017 Mar 24. PubMed PMID: 28339098; PubMed Central PMCID: PMC5516140.
8: Li J, Al-Huniti N, Henningsson A, Tang W, Masson E. Population pharmacokinetic and exposure simulation analysis for cediranib (AZD2171) in pooled Phase I/II studies in patients with cancer. Br J Clin Pharmacol. 2017 Aug;83(8):1723-1733. doi: 10.1111/bcp.13266. Epub 2017 Mar 27. PubMed PMID: 28213941; PubMed Central PMCID: PMC5510068.
9: Melsens E, Verberckmoes B, Rosseel N, Vanhove C, Descamps B, Pattyn P, Ceelen W. The VEGFR Inhibitor Cediranib Improves the Efficacy of Fractionated Radiotherapy in a Colorectal Cancer Xenograft Model. Eur Surg Res. 2017;58(3-4):95-108. doi: 10.1159/000452741. Epub 2016 Dec 22. PubMed PMID: 28002822.
10: Tang W, McCormick A, Li J, Masson E. Clinical Pharmacokinetics and Pharmacodynamics of Cediranib. Clin Pharmacokinet. 2017 Jul;56(7):689-702. doi: 10.1007/s40262-016-0488-y. Review. PubMed PMID: 27943222.
11: Bordinhão AL, Evangelista AF, Oliveira RJ, Macedo T, Silveira HC, Reis RM, Marques MM. MicroRNA profiling in human breast cancer cell lines exposed to the anti-neoplastic drug cediranib. Oncol Rep. 2016 Dec;36(6):3197-3206. doi: 10.3892/or.2016.5153. Epub 2016 Oct 7. PubMed PMID: 27748845.
12: Brown N, McBain C, Nash S, Hopkins K, Sanghera P, Saran F, Phillips M, Dungey F, Clifton-Hadley L, Wanek K, Krell D, Jeffries S, Khan I, Smith P, Mulholland P. Multi-Center Randomized Phase II Study Comparing Cediranib plus Gefitinib with Cediranib plus Placebo in Subjects with Recurrent/Progressive Glioblastoma. PLoS One. 2016 May 27;11(5):e0156369. doi: 10.1371/journal.pone.0156369. eCollection 2016. PubMed PMID: 27232884; PubMed Central PMCID: PMC4883746.
13: Ledermann JA, Embleton AC, Raja F, Perren TJ, Jayson GC, Rustin GJS, Kaye SB, Hirte H, Eisenhauer E, Vaughan M, Friedlander M, González-Martín A, Stark D, Clark E, Farrelly L, Swart AM, Cook A, Kaplan RS, Parmar MKB; ICON6 collaborators. Cediranib in patients with relapsed platinum-sensitive ovarian cancer (ICON6): a randomised, double-blind, placebo-controlled phase 3 trial. Lancet. 2016 Mar 12;387(10023):1066-1074. doi: 10.1016/S0140-6736(15)01167-8. Erratum in: Lancet. 2016 Apr 23;387(10029):1722. PubMed PMID: 27025186.
14: Drazin D, Al-Khouja L, Patel A, Hu J, Phuphanich S. Long-term Remission Over Six Years for a Patient with Recurrent Glioblastoma Treated with Cediranib/Lomustine. Cureus. 2016 Jan 16;8(1):e460. doi: 10.7759/cureus.460. PubMed PMID: 26929887; PubMed Central PMCID: PMC4757029.
15: Ivy SP, Liu JF, Lee JM, Matulonis UA, Kohn EC. Cediranib, a pan-VEGFR inhibitor, and olaparib, a PARP inhibitor, in combination therapy for high grade serous ovarian cancer. Expert Opin Investig Drugs. 2016;25(5):597-611. doi: 10.1517/13543784.2016.1156857. Epub 2016 Mar 16. Review. PubMed PMID: 26899229.
16: McWhirter E, Quirt I, Gajewski T, Pond G, Wang L, Hui J, Oza A. A phase II study of cediranib, an oral VEGF inhibitor, in previously untreated patients with metastatic or recurrent malignant melanoma. Invest New Drugs. 2016 Apr;34(2):231-5. doi: 10.1007/s10637-016-0324-0. Epub 2016 Feb 3. PubMed PMID: 26841902.
17: Powles T, Brown J, Larkin J, Jones R, Ralph C, Hawkins R, Chowdhury S, Boleti E, Bhal A, Fife K, Webb A, Crabb S, Geldart T, Hill R, Dunlop J, Hall PE, McLaren D, Ackerman C, Beltran L, Nathan P. A randomized, double-blind phase II study evaluating cediranib versus cediranib and saracatinib in patients with relapsed metastatic clear-cell renal cancer (COSAK). Ann Oncol. 2016 May;27(5):880-6. doi: 10.1093/annonc/mdw014. Epub 2016 Jan 22. PubMed PMID: 26802156.
18: Ruscito I, Gasparri ML, Marchetti C, De Medici C, Bracchi C, Palaia I, Imboden S, Mueller MD, Papadia A, Muzii L, Panici PB. Cediranib in ovarian cancer: state of the art and future perspectives. Tumour Biol. 2016 Mar;37(3):2833-9. doi: 10.1007/s13277-015-4781-4. Epub 2016 Jan 11. Review. PubMed PMID: 26753963.
19: Lobo MR, Kukino A, Tran H, Schabel MC, Springer CS Jr, Gillespie GY, Grafe MR, Woltjer RL, Pike MM. Synergistic Antivascular and Antitumor Efficacy with Combined Cediranib and SC6889 in Intracranial Mouse Glioma. PLoS One. 2015 Dec 8;10(12):e0144488. doi: 10.1371/journal.pone.0144488. eCollection 2015. PubMed PMID: 26645398; PubMed Central PMCID: PMC4672903.
20: Tewari KS. Clinical implications for cediranib in advanced cervical cancer. Lancet Oncol. 2015 Nov;16(15):1447-8. doi: 10.1016/S1470-2045(15)00252-1. Epub 2015 Oct 22. PubMed PMID: 26474520.

Explore Compound Types